[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate
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Overview
Description
[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate is a complex organic compound with the molecular formula C15H23N3O4. It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including isavuconazole, an antifungal medication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate typically involves multiple steps. One common method includes the reaction of 2-(methylamino)pyridin-3-yl)methyl with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: An intermediate in the synthesis of pharmaceutical compounds, including antifungal agents like isavuconazole.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate involves its interaction with specific molecular targets. In the case of its use as an intermediate in pharmaceutical synthesis, it contributes to the formation of active pharmaceutical ingredients that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- N-(tert-butoxycarbonyl)-N-methylglycine
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, [2-(methylamino)-3-pyridinyl]methyl ester
Uniqueness
[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate is unique due to its specific structure and functional groups, which make it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical reactions and form stable intermediates contributes to its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C13H23N3O4 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
[(1-carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate |
InChI |
InChI=1S/C13H23N3O4/c1-9(17)20-16(11(18)19-12(2,3)4)13(10(14)15)7-5-6-8-13/h5-8H2,1-4H3,(H3,14,15) |
InChI Key |
HFHCXCSGYICUBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(C(=O)OC(C)(C)C)C1(CCCC1)C(=N)N |
Origin of Product |
United States |
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